molecular formula C11H10Cl3NO3 B14722180 N-(trichloroacetyl)phenylalanine CAS No. 15167-27-8

N-(trichloroacetyl)phenylalanine

Cat. No.: B14722180
CAS No.: 15167-27-8
M. Wt: 310.6 g/mol
InChI Key: XTCXBOHYWZUZJF-UHFFFAOYSA-N
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Description

N-(trichloroacetyl)phenylalanine is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of phenylalanine. It has a molecular formula of C11H10Cl3NO3 and a molecular weight of 310.56 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.

    Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.

    Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution: Requires acylating agents and catalysts such as pyridine.

    Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Phenylalanine and trichloroacetic acid.

    Substitution: N-acylphenylalanine derivatives.

    Reduction: Reduced acyl derivatives of phenylalanine.

Scientific Research Applications

N-(trichloroacetyl)phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-acetylphenylalanine: Similar structure but with an acetyl group instead of a trichloroacetyl group.

    N-benzoylphenylalanine: Contains a benzoyl group instead of a trichloroacetyl group.

    N-formylphenylalanine: Features a formyl group in place of the trichloroacetyl group.

Uniqueness

N-(trichloroacetyl)phenylalanine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming covalent bonds with proteins. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules .

Properties

CAS No.

15167-27-8

Molecular Formula

C11H10Cl3NO3

Molecular Weight

310.6 g/mol

IUPAC Name

3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)

InChI Key

XTCXBOHYWZUZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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